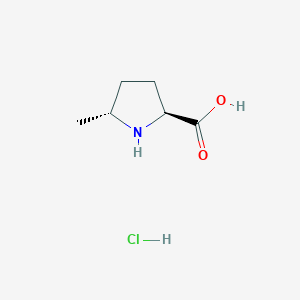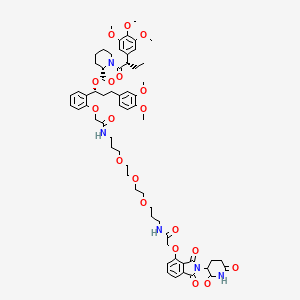![molecular formula C13H21ClFNO B1449566 (2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride CAS No. 1807941-77-0](/img/structure/B1449566.png)
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Overview
Description
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride, also known as (2S)-2-[1-(2-fluorophenyl)ethyl]-3-methylbutan-1-amine hydrochloride, is a commonly used chiral amine hydrochloride used in many scientific research applications. This compound is a derivative of a naturally occurring amino acid, which is used in the synthesis of many small molecules and pharmaceuticals.
Scientific Research Applications
Synthesis Techniques and Applications
The compound has been utilized in the development of synthetic methodologies for producing spiroborate esters and chiral organoboranes, highlighting its role in creating catalysts for asymmetric synthesis. For instance, Stepanenko et al. (2011) described the synthesis of spiroborate esters from 1,2-aminoalcohols, showcasing the compound's utility in organic synthesis and its application in preparing chiral alcohols and borane reduction catalysts (Stepanenko et al., 2011).
Pharmaceutical Research and Drug Development
The compound has been explored for its potential in drug development, particularly as a precursor in the synthesis of organotin(IV) complexes with anticancer properties. Basu Baul et al. (2009) reported on amino acetate functionalized Schiff base organotin(IV) complexes, indicating the compound's significance in medicinal chemistry and its potential application in developing new anticancer drugs (Basu Baul et al., 2009).
Food Science and Fermentation
In the context of fermented foods, the compound has been studied for its role in the Ehrlich pathway, which involves the conversion of amino acids into alcohols. Matheis et al. (2016) analyzed the enantiomeric distribution of aroma compounds formed by the Ehrlich degradation, providing insights into the biochemical pathways involved in flavor formation in fermented products (Matheis et al., 2016).
Analytical Chemistry and Material Science
The compound has applications in analytical chemistry and material science, where it serves as a precursor or intermediate in the synthesis of novel materials or in analytical methods. Fan et al. (2015) developed a new and efficient synthetic method for the herbicide carfentrazone-ethyl based on the Heck reaction, demonstrating the compound's utility in synthesizing agrichemical products (Fan et al., 2015).
properties
IUPAC Name |
(2S)-2-[1-(2-fluorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO.ClH/c1-9(2)13(8-16)15-10(3)11-6-4-5-7-12(11)14;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBIAASCXBSZGU-XTBNCEIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(C)C1=CC=CC=C1F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)


![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)







![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)
